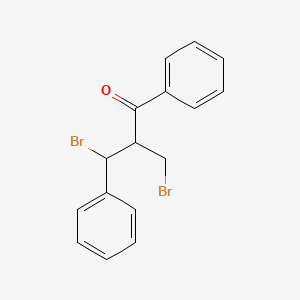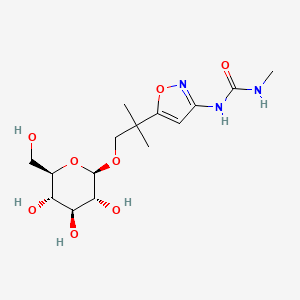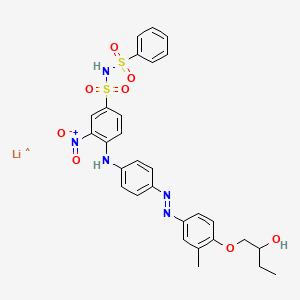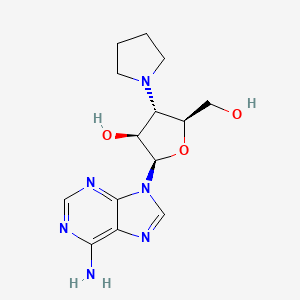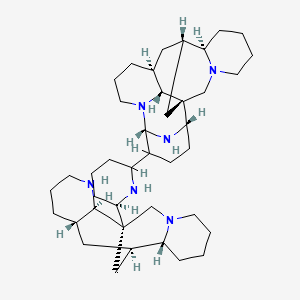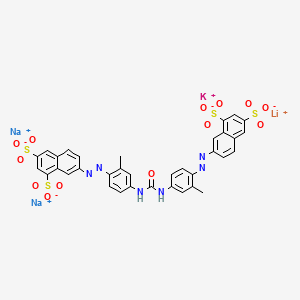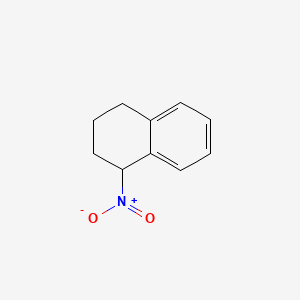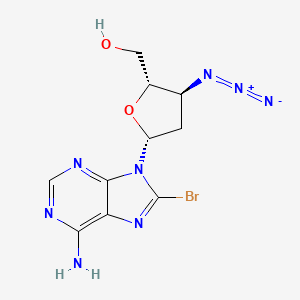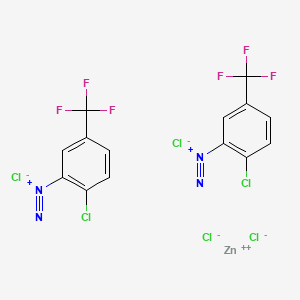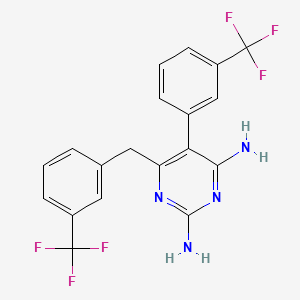
2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)- is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the trifluoromethyl-substituted pyrimidine with the appropriate benzyl derivatives using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the aromatic rings, potentially leading to the formation of dihydropyrimidines or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrimidines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins.
Medicine
Medicinally, this compound and its derivatives are explored for their potential as therapeutic agents. They may exhibit activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2,4-Pyrimidinediamine, 5-phenyl-6-methyl-: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
2,4-Pyrimidinediamine, 5-(4-methylphenyl)-6-(4-methylphenylmethyl)-: Contains methyl groups instead of trifluoromethyl groups, affecting its lipophilicity and reactivity.
2,4-Pyrimidinediamine, 5-(3-chlorophenyl)-6-(3-chlorophenylmethyl)-: Substitutes chlorine atoms for trifluoromethyl groups, altering its electronic properties and potential biological activity.
Uniqueness
The presence of trifluoromethyl groups in 2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)- imparts unique properties, such as increased lipophilicity, enhanced metabolic stability, and the ability to form strong interactions with biological targets. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1548-91-0 |
|---|---|
Molecular Formula |
C19H14F6N4 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-6-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H14F6N4/c20-18(21,22)12-5-1-3-10(7-12)8-14-15(16(26)29-17(27)28-14)11-4-2-6-13(9-11)19(23,24)25/h1-7,9H,8H2,(H4,26,27,28,29) |
InChI Key |
CQCYWCWYOWSXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=C(C(=NC(=N2)N)N)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


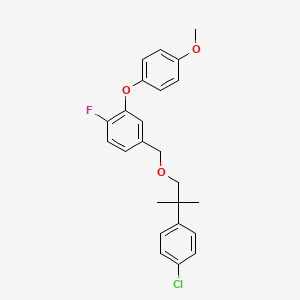


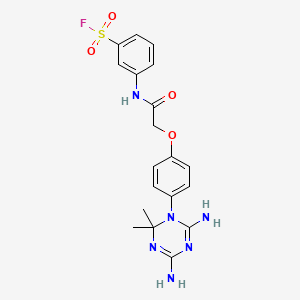
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
